molecular formula C22H24N2O3S2 B2817214 (E)-2-(3-(azepan-1-ylsulfonyl)-4-methoxystyryl)benzo[d]thiazole CAS No. 877818-63-8

(E)-2-(3-(azepan-1-ylsulfonyl)-4-methoxystyryl)benzo[d]thiazole

Cat. No.: B2817214
CAS No.: 877818-63-8
M. Wt: 428.57
InChI Key: UOWQXDHEFAGUNS-ACCUITESSA-N
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Description

(E)-2-(3-(azepan-1-ylsulfonyl)-4-methoxystyryl)benzo[d]thiazole is a synthetic organic compound characterized by its complex structure, which includes a benzo[d]thiazole core, a methoxystyryl group, and an azepan-1-ylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-(azepan-1-ylsulfonyl)-4-methoxystyryl)benzo[d]thiazole typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxystyryl Group: The methoxystyryl moiety can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the styryl group.

    Attachment of the Azepan-1-ylsulfonyl Group: This step involves the sulfonylation of the intermediate compound with azepane-1-sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bond in the styryl group, converting it to a single bond and forming the corresponding alkane.

    Substitution: The methoxy group on the styryl moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated alkane derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(3-(azepan-1-ylsulfonyl)-4-methoxystyryl)benzo[d]thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfonyl groups. It may also serve as a ligand in the development of new drugs targeting specific proteins or pathways.

Medicine

Medically, this compound has potential applications in the treatment of diseases where modulation of specific molecular targets is required. Its structural features make it a candidate for drug development, particularly in oncology and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also find applications in the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of (E)-2-(3-(azepan-1-ylsulfonyl)-4-methoxystyryl)benzo[d]thiazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the benzo[d]thiazole core can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(3-(piperidin-1-ylsulfonyl)-4-methoxystyryl)benzo[d]thiazole
  • (E)-2-(3-(morpholin-1-ylsulfonyl)-4-methoxystyryl)benzo[d]thiazole
  • (E)-2-(3-(pyrrolidin-1-ylsulfonyl)-4-methoxystyryl)benzo[d]thiazole

Uniqueness

(E)-2-(3-(azepan-1-ylsulfonyl)-4-methoxystyryl)benzo[d]thiazole is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(E)-2-[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]ethenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S2/c1-27-19-12-10-17(11-13-22-23-18-8-4-5-9-20(18)28-22)16-21(19)29(25,26)24-14-6-2-3-7-15-24/h4-5,8-13,16H,2-3,6-7,14-15H2,1H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWQXDHEFAGUNS-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3S2)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3S2)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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